N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a benzamide derivative featuring a chromen-4-one core substituted with a 4-methoxyphenyl group at position 2 and a benzamide moiety at position 6. Chromen-4-one (or 4H-chromen-4-one) scaffolds are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)21-14-20(25)19-12-9-17(13-22(19)28-21)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDEWDLKJQHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and IL/ZrCl4 catalyst is gaining popularity due to its green chemistry approach and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Benzamide Moieties
Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents on the aromatic rings or the presence of heterocyclic systems. Key examples include:
Table 1: Comparison of Selected Benzamide Derivatives
Impact of Substituents on Physicochemical Properties
- Methoxy Groups : The 4-methoxyphenyl substituent (common in compounds 4e, 28, and the target) improves solubility due to its electron-donating nature. For example, compound 4e exhibits a melting point of 262–265°C, reflecting strong intermolecular interactions from polar nitrile groups on the imidazole ring .
- Chloro vs.
- Heterocyclic Additions: Imidazole-based derivatives (e.g., 4e) show higher melting points (>250°C) compared to non-heterocyclic analogues, likely due to hydrogen bonding from nitrile groups .
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic compound belonging to the class of chromone derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a chromenone core substituted with a methoxyphenyl group and a benzamide moiety. Its molecular formula is , with a molar mass of approximately 319.35 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17O3 |
| Molar Mass | 319.35 g/mol |
1. Antioxidant Activity
This compound has been evaluated for its antioxidant properties through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests.
Research Findings:
In vitro studies demonstrated that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants. The DPPH assay indicated an IC50 value of approximately 30 µg/mL, suggesting its potential as a natural antioxidant agent.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 30 |
| Total Antioxidant Capacity | Significant activity |
2. Anticancer Activity
The cytotoxic effects of this compound were tested against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells.
Case Study:
A study reported that the compound exhibited promising cytotoxicity with IC50 values of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A-549 (Lung) | 22.09 |
| MCF-7 (Breast) | 6.40 |
3. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Research Findings:
Molecular docking studies revealed that the compound binds effectively to the active site of AChE, with binding free energies comparable to known inhibitors. The inhibition constant (Ki) was determined to be around 0.15 µM, showcasing its potential as a therapeutic agent for cognitive disorders.
| Enzyme | Ki Value (µM) |
|---|---|
| Acetylcholinesterase | 0.15 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antioxidant Mechanism: The compound may donate electrons to free radicals, neutralizing them and preventing oxidative stress.
- Cytotoxic Mechanism: It likely induces apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
- Enzyme Inhibition: By binding to AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission in the nervous system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
